Superior Catalytic Efficiency for NADH Oxidation vs. Idebenone
In cell-free enzymatic assays measuring NQO1-dependent NADH oxidation, KL1333 demonstrated a catalytic efficiency (Vmax/Km) of 237 µmol/mg/min/μM, which is approximately 8-fold greater than that of the ubiquinone analog idebenone (18.0 µmol/mg/min/μM). Coenzyme Q10 (CoQ10) exhibited no detectable enzymatic activity in this assay [1]. This indicates KL1333 is a far superior substrate for NQO1, enabling more efficient NADH oxidation and NAD+ regeneration.
| Evidence Dimension | NQO1-Mediated NADH Oxidation Kinetics |
|---|---|
| Target Compound Data | Km = 0.27 µM; Vmax = 63.9 µmol/mg/min |
| Comparator Or Baseline | Idebenone: Km = 2.13 µM; Vmax = 38.3 µmol/mg/min; CoQ10: No activity detected |
| Quantified Difference | KL1333 catalytic efficiency (Vmax/Km) ≈ 237 vs. idebenone ≈ 18.0; ~8-fold higher for KL1333. |
| Conditions | Cell-free enzyme assay with recombinant human NQO1, measuring NADH oxidation by absorbance decrease at 340 nm. |
Why This Matters
Higher catalytic efficiency directly translates to a lower effective concentration required to achieve therapeutic NAD+/NADH ratio modulation, a critical parameter for in vivo dosing and target engagement.
- [1] Seo KS, et al. KL1333, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts. Front Neurol. 2018;9:552. Table 1. View Source
